REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1)[CH:2]=C.[BH4-].[Na+].C[OH:17]>C1COCC1>[OH:17][CH2:2][CH2:1][C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
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1.53 g
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Type
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reactant
|
Smiles
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C(C=C)C1=CC2=C(C(OC2)=O)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Ozone was bubbled through the solution until the reaction mixture color
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Type
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CUSTOM
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Details
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Then nitrogen gas was bubbled through the reaction mixture for about one min.
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Duration
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1 min
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Type
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CUSTOM
|
Details
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to remove the residual ozone
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Type
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TEMPERATURE
|
Details
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to warm to room temperature
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was partially concentrated
|
Type
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CUSTOM
|
Details
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then was partitioned between ethyl acetate and water
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Type
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WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by MPLC (silica)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to afford pure product
|
Name
|
|
Type
|
|
Smiles
|
OCCC1=CC2=C(C(OC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |